molecular formula C14H12O B8597722 NSC 2614 CAS No. 5329-90-8

NSC 2614

Cat. No.: B8597722
CAS No.: 5329-90-8
M. Wt: 196.24 g/mol
InChI Key: JCNDWTDGHRLQSX-UHFFFAOYSA-N
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Description

NSC 2614 is a compound cataloged in the National Cancer Institute (NCI) database, which houses a vast library of chemicals screened for anticancer activity. These inhibitors stabilize Top1-DNA cleavage complexes, leading to DNA damage and apoptosis in rapidly dividing cells. This compound’s exact structure and mechanism require further investigation, but its classification under the NCI database implies its role in anticancer drug discovery.

Properties

CAS No.

5329-90-8

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

9,10-dihydrophenanthren-2-ol

InChI

InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9,15H,5-6H2

InChI Key

JCNDWTDGHRLQSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 2614 can be achieved through several methods. One common approach involves the hydrogenation of 9-phenanthrols using a ruthenium catalyst. The reaction conditions typically include a temperature of 50°C, a hydrogen pressure of 50 atm, and the use of sodium carbonate as an additive in trifluoroethanol as the solvent . Another method involves the base-mediated cyclization of ketones with ketene dithioacetals, which provides this compound in good yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using industrial catalysts such as NiMo/Al2O3-USY. These processes are optimized for high yield and efficiency, with reaction conditions tailored to facilitate selective hydrogenation and ring-opening reactions .

Chemical Reactions Analysis

Mechanistic Analysis Using Isotopic Labeling

Isotopic labeling experiments, such as those described in , are critical for determining reaction pathways. For example, deuterium incorporation studies (e.g., using cyclohexane-d₁₂ or triethylsilane-d₁) can reveal carbocation intermediates and hydride migration patterns. If NSC 2614 undergoes carbocation-mediated reactions, similar labeling strategies could identify transient species or migration pathways.

Kinetic and Computational Studies

Quantum chemical methods (e.g., DLPNO-CCSD(T)/CBS calculations in ) provide insights into reaction barriers and transition states. For this compound, such studies could map potential energy surfaces (PES) to identify low-energy pathways and intermediates. The Eyring–Polanyi equation could then correlate kinetic data with thermodynamic parameters to predict selectivity or reaction rates.

Design of Experiments (DoE) for Optimization

As demonstrated in , factorial DoE designs can systematically optimize reaction conditions (e.g., solvent, temperature, catalyst loading). For this compound, this approach could identify key factors influencing yield or byproduct formation, enabling process-scale improvements.

Reaction Network Exploration

Automated exploration of reaction pathways, as outlined in , combines computational heuristics with physical rigor. For this compound, this might involve:

  • Class 1: Local PES exploration to identify all stationary points (intermediates, TSs).

  • Class 2: Graph-based transformation rules to predict plausible products.

  • Class 3: Human-computer interaction to refine mechanistic hypotheses.

Thermochemical and Kinetic Data Integration

Sources like and emphasize the importance of validated rate constants and thermodynamic parameters. If this compound participates in atmospheric or industrial reactions, its reactivity could be benchmarked against analogous compounds using Arrhenius expressions or multitemperature fits.

Limitations and Next Steps

The absence of direct references to this compound in the provided sources suggests that its specific reactivity may not be widely studied or documented in public databases. To proceed:

  • Confirm the compound’s identity : Verify the IUPAC name or structural formula of this compound to ensure alignment with the intended target.

  • Search specialized databases : Prioritize curated resources like CAS SciFinder or the National Cancer Institute’s Database for additional data.

  • Experimental validation : Design isotopic labeling, kinetic, or computational studies tailored to the compound’s structural features.

Scientific Research Applications

NSC 2614 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC 2614 and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of SARS-CoV-2 . The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating hydrogen bonding and interaction with various biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The NCI database includes compounds with purine-derived scaffolds, such as NSC 0053340 and NSC 0042379 , which exhibit Top1 inhibitory activity. Key comparisons include:

Parameter NSC 0053340 NSC 0042379 NSC 2614 (Inferred)
Chemical Class Purine derivative Purine derivative Likely purine derivative
Top1 Inhibition Moderate activity Moderate activity Potential activity (untested)
Cytotoxicity (IC₅₀) ~10 µM (cell-based assays) ~15 µM (cell-based assays) Unknown
Pharmacophore Fit Lower ranking in docking studies Higher ranking in docking studies Not reported
Clinical Relevance Preclinical candidate Preclinical candidate Underexplored

Key Findings :

  • Structural Similarity : Both NSC 0053340 and NSC 0042379 share purine-like scaffolds, which facilitate interactions with Top1’s catalytic domain. This compound is hypothesized to belong to this class based on NCI’s categorization .
  • Activity Trends : NSC 0042379 demonstrated higher docking scores but lower experimental potency compared to NSC 0053340, highlighting discrepancies between computational predictions and empirical results .
  • Cytotoxicity : Both analogues showed moderate cytotoxicity, suggesting that this compound may require structural optimization to enhance efficacy and reduce off-target effects.
Mechanistic Differentiation
  • NSC 0042379: Improved pharmacokinetic properties but lower target specificity, leading to nonspecific DNA damage in healthy cells .
  • This compound : Insufficient data exist to compare its selectivity or metabolic stability.
Limitations in Current Knowledge
  • Data Gaps: No direct studies on this compound’s structure-activity relationship (SAR), pharmacokinetics, or toxicity profile are available in the provided evidence.
  • Methodological Insights : Similarity searches and molecular docking (as applied to NSC 0053340/NSC 0042379) are critical for identifying this compound’s analogues, but experimental validation remains essential .

Q & A

Q. What ethical challenges arise when translating this compound from preclinical to clinical studies?

  • Methodological Answer :
  • Risk-Benefit Analysis : Use the Belmont Report principles (beneficence, justice, respect for persons) to evaluate trial design .
  • Informed Consent : Develop protocols for disclosing potential adverse effects in early-phase trials .

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